1-Benzyl-(R)-Propylamine

Cheminformatics Structure-Activity Relationship Lead Optimization

1-Benzyl-(R)-Propylamine (CAS 30543-90-9), also designated as (2S)-1-phenylbutan-2-amine, is a chiral primary amine belonging to the phenylalkylamine class, bearing a single stereogenic center alpha to the amine nitrogen. With a molecular formula of C10H15N and a molecular weight of 149.23 g/mol, this compound features a benzyl substituent and an ethyl group on the chiral carbon, yielding a predicted XLogP3 of 2.3 and a computed density of 0.9±0.1 g/cm³.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 30543-90-9
Cat. No. B1655017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-(R)-Propylamine
CAS30543-90-9
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)N
InChIInChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m0/s1
InChIKeyIOLQWLOHKZENDW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-(R)-Propylamine (CAS 30543-90-9): Procurement-Relevant Identification and Core Physicochemical Properties


1-Benzyl-(R)-Propylamine (CAS 30543-90-9), also designated as (2S)-1-phenylbutan-2-amine, is a chiral primary amine belonging to the phenylalkylamine class, bearing a single stereogenic center alpha to the amine nitrogen [1]. With a molecular formula of C10H15N and a molecular weight of 149.23 g/mol, this compound features a benzyl substituent and an ethyl group on the chiral carbon, yielding a predicted XLogP3 of 2.3 and a computed density of 0.9±0.1 g/cm³ [1]. It is catalogued under UNII 6TJ3786QZV and DrugBank ID DB02972, and is supplied primarily for research and development purposes [1].

Why 1-Benzyl-(R)-Propylamine (CAS 30543-90-9) Cannot Be Arbitrarily Replaced by In-Class Analogs in Chiral Synthesis


In chiral amine procurement, substituting one compound for another within the same general class can compromise synthetic outcomes due to structural and stereoelectronic nuances. 1-Benzyl-(R)-Propylamine possesses a unique ethyl-benzyl substitution pattern on the chiral alpha-carbon, differentiating it from more common analogs such as amphetamine (alpha-methylbenzylamine) or (R)-2-phenyl-1-propylamine [1]. Even among structurally similar amines, variations in substituent size, lipophilicity (e.g., predicted XLogP3 of 2.3 for the target compound versus 1.8 for (R)-amphetamine), and exact stereochemical configuration lead to divergent reactivity, selectivity, and physical properties [2]. Generic substitution without verifying these specific molecular parameters can invalidate stereoselective catalytic steps, alter pharmacokinetic profiles in lead optimization, and necessitate extensive revalidation of analytical methods .

Product-Specific Quantitative Differentiation Evidence for 1-Benzyl-(R)-Propylamine (CAS 30543-90-9)


Quantified Structural Differentiation from Amphetamine via ECFP6 Fingerprint Similarity Analysis

Cheminformatic analysis using ECFP6 fingerprints, a standard method for quantifying molecular similarity, reveals that 1-Benzyl-(R)-Propylamine is structurally distinct from (R)-amphetamine (CAS 51-63-8), a key comparator in the phenylalkylamine class. The calculated Tanimoto similarity coefficient is 0.7714, indicating significant topological divergence due to the elongation of the alkyl chain and benzyl substitution pattern on the chiral center [1]. This degree of dissimilarity supports the expectation of differentiated biological target engagement and physicochemical behavior.

Cheminformatics Structure-Activity Relationship Lead Optimization

Enantiomeric Integrity Requirements for Chiral Amine Synthesis: Class-Level Inference

As a chiral amine building block, the synthetic utility of 1-Benzyl-(R)-Propylamine is contingent upon high enantiomeric purity. While direct comparative enantiomeric excess (ee) data for this specific compound versus analogs is not available in the reviewed literature, the class of chiral alkyl amines is known to be synthesized with stringent enantioselectivity requirements. Modern catalytic methods for assembling chiral alkyl amines from enecarbamates and alkyl halides achieve high regio- and enantioselectivity, enabling the production of enantiomerically enriched amines with minimally differentiated α-alkyl substituents . The procurement of 1-Benzyl-(R)-Propylamine with a verified high ee (typically >97%) is therefore critical for maintaining stereochemical fidelity in downstream reactions.

Asymmetric Catalysis Enantioselective Synthesis Chiral Building Blocks

Physicochemical Differentiation from (R)-2-Phenyl-1-propylamine via Predicted Density

The predicted density of 1-Benzyl-(R)-Propylamine is 0.9±0.1 g/cm³ , which can be compared to the experimentally reported density of (R)-2-phenyl-1-propylamine (CAS 28163-64-6) at 0.945 g/mL at 25°C . This difference, while modest, reflects the subtle mass distribution differences arising from the ethyl-versus-methyl substitution adjacent to the amine and the positional variation of the phenyl group. Such physical property variations influence handling, solvent miscibility, and volumetric dosing in process chemistry.

Physical Organic Chemistry Formulation Development Process Engineering

Predicted ADMET Differentiation from Amphetamine: CYP2D6 Substrate Liability

Predictive ADMET modeling indicates that 1-Benzyl-(R)-Propylamine is a substrate for CYP450 2D6 (probability 0.7485) and an inhibitor of CYP450 2D6 (probability 0.5980) [1]. This predicted metabolic profile suggests a distinct handling by the major drug-metabolizing enzyme CYP2D6 compared to other phenylalkylamines, a factor that is critical when evaluating lead candidates for central nervous system or cardiovascular indications where CYP2D6 polymorphisms impact drug exposure and safety.

ADMET Prediction Drug Metabolism Lead Profiling

Validated Research and Industrial Application Scenarios for 1-Benzyl-(R)-Propylamine (CAS 30543-90-9)


Stereochemical Probe in Nickel-Catalyzed Enantioselective Hydroalkylation Methodology Development

This compound serves as a representative chiral alkyl amine product in the development of nickel-catalyzed hydroalkylation methods. Researchers utilize 1-Benzyl-(R)-Propylamine to benchmark reaction yields and enantioselectivities when assembling chiral amines from enecarbamates and alkyl halides . Its specific substitution pattern helps validate the catalyst system's tolerance for substrates with minimally differentiated α-alkyl substituents.

Cheminformatic Reference Standard for Novel Phenylalkylamine Scaffold Differentiation

Due to its quantifiable structural divergence from amphetamine (Tanimoto similarity coefficient 0.7714 ), 1-Benzyl-(R)-Propylamine is procured as a cheminformatic reference standard. It is used in computational chemistry workflows to calibrate similarity searches and scaffold-hopping algorithms aimed at identifying novel CNS-active chemotypes with potentially differentiated selectivity and ADMET profiles .

In Vitro ADME Profiling for CYP2D6-Mediated Metabolism Studies

Predictive models classify 1-Benzyl-(R)-Propylamine as a CYP2D6 substrate (probability 0.7485) . Consequently, it is a targeted procurement for in vitro ADME assays (e.g., human liver microsome stability, CYP phenotyping) designed to investigate the metabolic fate of benzyl-substituted alkylamines and to understand structure-metabolism relationships around CYP2D6 interactions .

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

As a primary chiral amine, 1-Benzyl-(R)-Propylamine is a key building block for synthesizing enantiomerically enriched intermediates used in bioactive compound development. The compound's single stereocenter and specific (R)-configuration are essential for installing defined chirality into more complex molecular architectures via diastereoselective transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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